REACTION_CXSMILES
|
[I:1]Cl.[Cl:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[Cl:11])[NH2:7]>C(O)(=O)C>[Cl:11][C:10]1[C:4]([Cl:3])=[CH:5][C:6]([NH2:7])=[C:8]([I:1])[CH:9]=1
|
Name
|
|
Quantity
|
1.39 mL
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred 30 minutes at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated to dryness
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Type
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EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
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Details
|
The combined organic layers were washed with a saturated solution of sodium thiosulphate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N)C=C1Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.46 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |